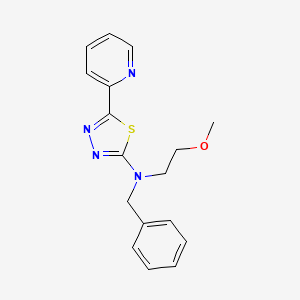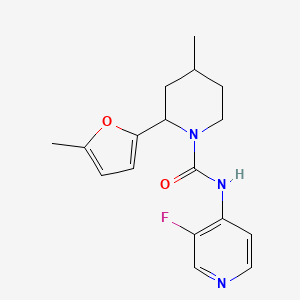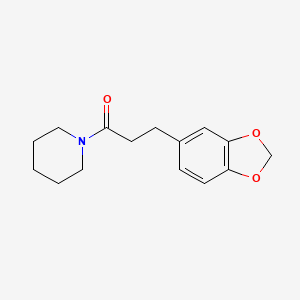
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea, also known as MP-10, is a novel compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of urea derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and aldose reductase, which is involved in the development of diabetic complications. This compound has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications in animal models of diabetes. This compound has been reported to reduce inflammation and oxidative stress in animal models of arthritis and colitis.
実験室実験の利点と制限
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been shown to have potent anticancer, antidiabetic, and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is the development of this compound as a potential antidiabetic agent. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to investigate the potential of this compound as an anti-inflammatory agent in various disease models.
合成法
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has been synthesized using various methods, including the reaction of 3-methyl-4-pyridinecarboxylic acid with oxan-2-ylmethylamine, followed by the reaction with propyl isocyanate. Another method involves the reaction of 3-methyl-4-pyridinamine with oxan-2-ylmethyl isocyanate, followed by the reaction with propylamine. Both methods have been reported to yield this compound with high purity.
科学的研究の応用
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antidiabetic, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. This compound has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
3-(3-methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-9-19(12-14-6-4-5-10-21-14)16(20)18-15-7-8-17-11-13(15)2/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZWDMHHOQPWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCCO1)C(=O)NC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)
![3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]-N-(3-methylpyridin-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7664145.png)
![1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one](/img/structure/B7664150.png)
![2-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7664157.png)
![4-Methyl-1-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentan-3-ol](/img/structure/B7664165.png)

![2-methyl-N-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(propan-2-ylsulfanylmethyl)aniline](/img/structure/B7664178.png)
![2-chloro-6-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7664187.png)
![N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine](/img/structure/B7664191.png)

![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7664214.png)
![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)

